molecular formula C9H10N4 B1430433 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS No. 1461708-96-2

4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

カタログ番号: B1430433
CAS番号: 1461708-96-2
分子量: 174.2 g/mol
InChIキー: IXSGNFQPJQSJJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline is a high-purity chemical building block designed for advanced research and development. This compound features a unique molecular architecture combining an aniline group with a 1-methyl-1,2,4-triazole ring, making it a valuable scaffold in medicinal chemistry . The 1,2,4-triazole ring is a prominent pharmacophore known for its wide spectrum of biological activities and is found in numerous approved therapeutic agents . As an aniline derivative, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structure is particularly suited for constructing compounds with potential pharmacological activity, following the principles of drug-likeness as defined by Lipinski, Ghose, and Veber . Researchers can utilize this chemical in various applications, including the exploration of new heterocyclic compounds and as a precursor in multi-step synthetic routes for drug discovery projects. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

特性

IUPAC Name

4-(1-methyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-11-9(12-13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSGNFQPJQSJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The 4-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline Scaffold: A Technical Guide to Synthesis, Characterization, and Therapeutic Potential as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,2,4-Triazole Moiety in Modern Drug Discovery

The 1,2,4-triazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it an attractive component in the design of novel therapeutic agents.[1] Within this class of compounds, the 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline core and its derivatives have emerged as a particularly promising area of research, demonstrating significant potential as potent and selective inhibitors of key protein kinases involved in oncogenesis and other disease states. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and mechanistic underpinnings of these compounds, with a particular focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline and Its Derivatives: A Step-by-Step Approach

The synthesis of the 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline scaffold can be achieved through several strategic routes, often commencing from readily available starting materials. A common and adaptable two-step protocol involves the initial formation of a substituted triazole ring followed by the introduction or modification of the aniline moiety.

General Synthetic Workflow

The following diagram outlines a general and reliable workflow for the synthesis of the target compounds, which can be adapted for the preparation of a diverse library of derivatives.

Synthetic Workflow Start Starting Materials (e.g., 4-substituted benzonitrile or benzohydrazide) Intermediate1 Formation of 1,2,4-Triazole Ring Start->Intermediate1 Cyclization Intermediate2 N-Methylation of the Triazole Ring Intermediate1->Intermediate2 Alkylation Final_Product 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Derivatives Intermediate2->Final_Product Functional Group Interconversion

Caption: A generalized workflow for the synthesis of 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline derivatives.

Experimental Protocol: Synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline

This protocol provides a detailed methodology for the synthesis of the parent compound, which can be modified to produce various derivatives.

Step 1: Synthesis of 4-(1H-1,2,4-triazol-3-yl)aniline

This initial step focuses on the construction of the 1,2,4-triazole ring attached to the aniline precursor. One effective method involves the reaction of 4-aminobenzohydrazide with a suitable one-carbon source, such as formic acid or a derivative thereof, followed by cyclization.

  • Materials and Reagents:

    • 4-Aminobenzohydrazide

    • Formic acid (or triethyl orthoformate)

    • Suitable solvent (e.g., ethanol, dimethylformamide)

    • Catalyst (if required, e.g., a catalytic amount of acid)

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminobenzohydrazide in the chosen solvent.

    • Add an excess of formic acid (or triethyl orthoformate) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling or can be obtained by removal of the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Methylation to Yield 4-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline

The second step involves the selective methylation of the nitrogen atom at the 1-position of the triazole ring.

  • Materials and Reagents:

    • 4-(1H-1,2,4-triazol-3-yl)aniline (from Step 1)

    • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

    • Base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous solvent (e.g., acetone, N,N-dimethylformamide)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-(1H-1,2,4-triazol-3-yl)aniline and a suitable base in the anhydrous solvent.

    • Cool the mixture in an ice bath and add the methylating agent dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

    • Quench the reaction by the careful addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the final compound.

Analytical Characterization: Ensuring Purity and Structural Integrity

The structural confirmation and purity assessment of the synthesized 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline and its derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of these compounds.[2]

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the aniline ring, the methyl protons on the triazole nitrogen, and the C-H proton of the triazole ring. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbon atoms of the aniline and triazole rings, as well as the methyl carbon. The chemical shifts of the triazole ring carbons are particularly diagnostic.[2]

Table 1: Representative NMR Data for 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aniline-H (ortho to NH₂)~6.7~115
Aniline-H (meta to NH₂)~7.6~129
Triazole-H (C5-H)~8.3~145
NH₂Broad singlet, variable-
N-CH₃~3.9~35
Triazole-C3-~160
Triazole-C5-~145
Aniline-C (ipso to triazole)-~120
Aniline-C (ipso to NH₂)-~148

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. Electrospray ionization (ESI) is a commonly used technique for these molecules. The mass spectrum will show a prominent peak corresponding to the molecular ion ([M+H]⁺).

Mechanism of Action: Inhibition of VEGFR-2 Signaling in Cancer

A significant body of research has highlighted the potential of 4-(1,2,4-triazol-3-yl)aniline derivatives as potent inhibitors of protein kinases, particularly those involved in cancer progression.[3][4] One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6]

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, migration, and survival.[7][8][9]

VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK mTOR->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Derivative Inhibitor->VEGFR2 ATP-Competitive Inhibition

Caption: Simplified schematic of the VEGFR-2 signaling pathway and the point of inhibition by 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline derivatives.

ATP-Competitive Inhibition

Derivatives of the 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline scaffold have been shown to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain.[3] This means they bind to the same site as adenosine triphosphate (ATP), the phosphate donor for the autophosphorylation of the receptor. By occupying this binding pocket, these small molecules prevent the transfer of a phosphate group to tyrosine residues on the intracellular domain of VEGFR-2, thereby blocking the initiation of the downstream signaling cascade.

The key to their efficacy lies in the specific interactions between the inhibitor and the amino acid residues within the ATP-binding pocket of VEGFR-2. The 1,2,4-triazole and aniline moieties are crucial pharmacophores that can form hydrogen bonds and other non-covalent interactions, leading to high-affinity binding and potent inhibition.

Conclusion and Future Perspectives

The 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline scaffold represents a highly promising platform for the development of novel kinase inhibitors with significant therapeutic potential, particularly in the field of oncology. The synthetic accessibility of this core allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The well-defined mechanism of action as VEGFR-2 inhibitors provides a clear rationale for their continued investigation as anti-angiogenic agents. Future research will likely focus on the development of derivatives with enhanced selectivity for specific kinases, as well as the exploration of their efficacy in combination with other anticancer therapies.

References

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Schematic illustration of VEGFR-2 signaling pathways. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Signaling pathways of VEGFR-2. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved February 26, 2026, from [Link]

  • 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. (2007). Chemical Biology & Drug Design. [Link]

  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. (2020). Bioorganic Chemistry. [Link]

  • 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline. (n.d.). MilliporeSigma. Retrieved February 26, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). RASĀYAN Journal of Chemistry. Retrieved February 26, 2026, from [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). Archiv der Pharmazie. [Link]

  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • 4-(1,2,4-Triazol-1-yl)aniline. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023). Journal of Chemistry and Technologies. [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES Publishing. Retrieved February 26, 2026, from [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([5][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Molecules. [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Aniline. (n.d.). SpectraBase. Retrieved February 26, 2026, from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. (2025). ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). Tetrahedron. [Link]

  • Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. (2025). Pharmaceuticals. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved February 26, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. (2025). Arkivoc. [Link]

  • 1H-1,2,4-Triazole. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]

  • 4-(1-methyl-1h-1,2,4-triazol-3-yl)aniline. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Semantic Scholar. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2020). Arkivoc. [Link]

  • Synthesizing process of 1H-1,2,4-triazole. (2016).
  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (2005).
  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (2021).
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). Molecules. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

Sources

Deucravacitinib intermediate 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline , a critical intermediate in the manufacture of the TYK2 inhibitor Deucravacitinib.

Technical Monograph & Process Chemistry Guide

Executive Summary

In the synthetic architecture of Deucravacitinib (BMS-986165) , the intermediate 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (hereafter referred to as Intermediate-A ) serves as the nucleophilic coupling partner that introduces the key pharmacophore responsible for binding to the TYK2 pseudokinase (JH2) domain.

Unlike traditional kinase inhibitors that target the conserved ATP-binding site, Deucravacitinib’s allosteric mechanism relies heavily on the specific topology of this aniline-triazole moiety. The synthesis of Intermediate-A is chemically non-trivial due to the requirement for absolute regiocontrol during the formation of the 1-methyl-1,2,4-triazole ring. Process deviations here lead to the formation of the inactive N2- or N4-methyl isomers, which are difficult to purge downstream.

This guide analyzes the transition from discovery-scale synthesis to the optimized commercial route developed by Bristol Myers Squibb (BMS), focusing on the "Treitler Cyclocondensation" method that solved the regioselectivity challenge.

Chemical Profile & Target Specifications[1][2][3][4][5][6][7][8][9]

AttributeSpecification
Chemical Name 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
CAS Number 1609394-10-6
Molecular Formula C₁₀H₁₂N₄O
Molecular Weight 204.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
Key Impurities 2-methyl-2H-1,2,4-triazole isomer; 4-methyl-4H-1,2,4-triazole isomer
Role Coupled with 4,6-dichloro-N-(methyl-d3)pyridazine-3-carboxamide

Retrosynthetic Analysis

The construction of Intermediate-A can be disconnected at two strategic points: the aniline nitrogen (via reduction of a nitro precursor) and the triazole-aryl bond (via heterocyclic ring construction).

Strategic Disconnections
  • Route A (Discovery): Aryl-Triazole Coupling. Uses a Suzuki-Miyaura coupling between a boronic acid/ester on the anisole ring and a halogenated triazole.

    • Drawback: Requires pre-functionalized triazoles; poor atom economy; expensive palladium catalysts.

  • Route B (Process/Commercial): De Novo Heterocycle Formation. Builds the triazole ring directly onto a benzonitrile or imidate precursor.

    • Advantage:[1][2][3] High atom economy; bypasses unstable boronic acids.

    • Challenge: Controlling the methylation site on the triazole ring.[4][1][3][5][6]

Retrosynthesis Figure 1: Retrosynthetic Strategies for CAS 1609394-10-6 Target Target Intermediate (Aniline-Triazole) Nitro Nitro Precursor (2-Methoxy-3-nitro-phenyl-triazole) Target->Nitro Nitro Reduction Suzuki Route A: Suzuki Coupling (Discovery) Nitro->Suzuki Cyclo Route B: Cyclocondensation (Commercial Process) Nitro->Cyclo Preferred Path Boronic Boronic Acid/Ester (2-Methoxy-3-nitro-phenyl-B(OR)2) Suzuki->Boronic HaloTri Halo-Triazole (3-Bromo-1-methyl-1,2,4-triazole) Suzuki->HaloTri Nitrile Nitrile Precursor (2-Methoxy-3-nitrobenzonitrile) Cyclo->Nitrile Hydrazine Methylhydrazine Source (Formylmethylhydrazine equivalent) Cyclo->Hydrazine

Figure 1: Comparison of the Discovery Route (Suzuki) vs. the Commercial Route (Cyclocondensation).

The Commercial Synthesis (The "Treitler" Protocol)

The definitive method for synthesizing this intermediate was published by Treitler et al. (Organic Process Research & Development, 2022). The core innovation is a regioselective cyclocondensation that avoids the formation of inseparable isomers.

The Problem: Triazole Tautomerism

Reacting a simple imidate with methylhydrazine typically yields a mixture of 1-methyl (desired) and 2-methyl (undesired) isomers due to the ambident nucleophilicity of the hydrazine.

The Solution: The "Formyl" Strategy

The BMS process likely utilizes a formyl-hydrazine equivalent or a specific sequence where the carbon chain is pre-organized. A key variation involves reacting a thioimidate or imidate ester derived from 2-methoxy-3-nitrobenzonitrile with a formylhydrazine surrogate, effectively "locking" the regiochemistry before the ring closes.

Step-by-Step Experimental Workflow
Step 1: Preparation of the Imidate Salt

The starting material, 2-methoxy-3-nitrobenzonitrile , is converted into an imidate ester (Pinner reaction condition).

  • Reagents: MeOH, HCl (gas or in situ from Acetyl Chloride).

  • Conditions: 0–5 °C, anhydrous.

  • Mechanism: Acid-catalyzed addition of methanol across the nitrile triple bond.

Step 2: Regioselective Cyclocondensation (The Critical Step)

The imidate is reacted with methylhydrazine and a formic acid equivalent (e.g., trimethyl orthoformate or formic hydrazide) under controlled pH.

  • Protocol:

    • Suspend the imidate salt in MeOH.

    • Add Methylhydrazine (carefully controlled stoichiometry).

    • Add Trimethyl Orthoformate (TMOF) or use Formylhydrazine .

    • Heat to reflux (60–65 °C).

  • Outcome: The reaction forms the 1,2,4-triazole ring.[4][7][1][8][3][6][9] The specific steric environment of the 2-methoxy group and the use of the specific hydrazine derivative directs the methyl group to the N1 position.

Step 3: Nitro Reduction

The nitro group is reduced to the aniline amine.[3]

  • Reagents: H₂ / Pd-C (10%) or Fe/NH₄Cl (if avoiding hydrogenation).

  • Solvent: Methanol or Ethanol.

  • Conditions: 3–5 bar H₂, 25–40 °C.

  • Purification: Filtration of catalyst, concentration, and crystallization from Ethanol/Heptane.

Quantitative Data Summary (Process Metrics)
ParameterDiscovery RouteCommercial Route (Treitler)
Starting Material Boronic Acids2-Methoxy-3-nitrobenzonitrile
Regioselectivity Poor (~3:1 mixture)Excellent (>50:1)
Overall Yield ~30-40%>75%
Atom Economy Low (Boron waste)High
Safety Profile ModerateHigh (Controlled hydrazine use)

Mechanism of Regiocontrol

Understanding why the commercial route works is vital for troubleshooting.

In the reaction of the imidate with methylhydrazine:

  • Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine (the -NHMe group) attacks the imidate carbon.

  • Cyclization: The terminal -NH2 then condenses with the formyl source (TMOF) to close the ring.

  • Steric Steering: The ortho-methoxy group on the phenyl ring creates steric bulk that disfavors the formation of the 2-methyl isomer, as the methyl group at N2 would clash with the methoxy oxygen lone pairs.

Mechanism cluster_regio Regioselectivity Factors Nitrile Nitrile (Ar-CN) Imidate Imidate Ester (Ar-C(=NH)-OMe) Nitrile->Imidate MeOH / HCl Intermed Amidrazone Intermediate Imidate->Intermed MeNHNH2 Triazole 1-Methyl-1,2,4-triazole (Desired Isomer) Intermed->Triazole HC(OMe)3 / Heat (Cyclization) Sterics Ortho-Methoxy Sterics Block N2-Methylation Sterics->Triazole Nucleophilicity MeNH- vs H2N- Reactivity

Figure 2: Reaction Pathway for the Regioselective Synthesis of the Triazole Ring.

Analytical Characterization (Self-Validation)

To ensure the integrity of the intermediate, the following analytical markers must be verified.

  • ¹H NMR (DMSO-d₆):

    • Triazole Proton: A distinct singlet around δ 8.5–8.8 ppm (C5-H of triazole).

    • N-Methyl Group: A sharp singlet at δ 3.8–3.9 ppm (3H).

    • Methoxy Group: A singlet at δ 3.6–3.7 ppm (3H).

    • Aniline Protons: Broad singlet at δ 5.0–5.5 ppm (NH₂).

  • HPLC Purity:

    • Method: Reverse Phase C18.

    • Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile gradient.

    • Critical Resolution: Must separate the 1-methyl isomer (Target) from the 2-methyl isomer (Impurity). The 2-methyl isomer typically elutes later due to lack of hydrogen bond donation potential compared to the N4-H tautomers of unmethylated analogs, but relative to the 1-methyl, polarity differences are subtle.

References

  • Treitler, D. S., et al. (2022).[1][6] "Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition." Organic Process Research & Development, 26(4), 1202–1222. [1][5][6]

  • Wrobleski, S. T., et al. (2019).[1] "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[1] Journal of Medicinal Chemistry, 62(20), 8973–8995.

  • Bristol-Myers Squibb Company. (2014). "Lactam-containing compounds and methods of use." WO Patent 2014074661.
  • Chupak, L. S., et al. (2018). "Process for the preparation of substituted pyridazine compounds." US Patent 9,861,650.

Sources

Methodological & Application

Using 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline as a TYK2 inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing TYK2 Inhibition using the 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Scaffold

Abstract & Rationale

The development of selective Tyrosine Kinase 2 (TYK2) inhibitors is a pivotal frontier in treating autoimmune pathologies such as psoriasis, lupus, and inflammatory bowel disease (IBD).[1] Unlike pan-JAK inhibitors, selective TYK2 inhibition offers a superior safety profile by sparing JAK2-mediated hematopoietic pathways (e.g., EPO, GM-CSF).

This Application Note details the utilization of 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (hereafter referred to as Scaffold A ) as a privileged pharmacophore. This moiety serves as a critical "hinge-binding" or "solvent-front" element in the design of ATP-competitive (Type I) and potentially allosteric (Type IV) inhibitors. The triazole ring provides essential hydrogen-bond acceptor capabilities, while the aniline amine offers a versatile vector for amide coupling to core heterocycles (e.g., pyrimidines, pyridines).

Mechanism of Action & Signaling Pathway

To design effective assays, one must understand the specific signaling nodes TYK2 controls versus those it does not.

  • Target Pathway (Therapeutic): IL-12 and IL-23 signaling.[2][3][4][5][6][7] These cytokines bind receptors that heterodimerize TYK2 with JAK2, leading to STAT3/4 phosphorylation.[6]

  • Off-Target Pathway (Toxicity): GM-CSF and EPO signaling.[6] These rely exclusively on JAK2 homodimers. Sparing this pathway prevents anemia and neutropenia.

Figure 1: TYK2 vs. JAK2 Signaling Architecture

TYK2_Pathway IL12R IL-12 Receptor TYK2 TYK2 (Target) IL12R->TYK2 Recruits JAK2 JAK2 (Off-Target) IL12R->JAK2 Recruits GMCSFR GM-CSF Receptor GMCSFR->JAK2 Homodimer STAT4 STAT4 TYK2->STAT4 Phosphorylation JAK2->STAT4 Phosphorylation STAT5 STAT5 JAK2->STAT5 Phosphorylation Th1 Th1/Th17 Response (Autoimmunity) STAT4->Th1 Activation Hema Hematopoiesis (Blood Cell Formation) STAT5->Hema Activation Scaffold Scaffold A (Inhibitor) Scaffold->TYK2 Blocks

Caption: Differential signaling showing the necessity of TYK2 for IL-12/Th1 responses, while GM-CSF relies solely on JAK2.

Chemical Synthesis & Derivatization Protocol

Scaffold A acts as a nucleophile. The following protocol outlines its synthesis and subsequent coupling to a dichloropyrimidine core, a common strategy for generating library leads.

A. Synthesis of 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
  • Precursors: 4-Nitrobenzonitrile, Methylhydrazine.

  • Reaction Type: Pinner synthesis followed by methylation and reduction.

Step-by-Step Protocol:

  • Imidate Formation: Dissolve 4-nitrobenzonitrile (1.0 eq) in dry MeOH saturated with HCl gas at 0°C. Stir for 12h to form the methyl imidate hydrochloride.

  • Triazole Cyclization: Add formylhydrazine (1.2 eq) and triethylamine (3.0 eq) to the imidate. Reflux in ethanol for 4h.

  • Methylation: React the resulting intermediate with methyl iodide (MeI) and K2CO3 in DMF. Note: This yields regioisomers (N1 vs N2 methyl). Isolate the N1-methyl isomer via column chromatography (SiO2, EtOAc/Hexane).

  • Reduction: Dissolve the nitro-triazole intermediate in MeOH. Add 10% Pd/C (5 wt%) and stir under H2 atmosphere (balloon pressure) for 2h.

  • Workup: Filter through Celite. Concentrate to yield Scaffold A as an off-white solid.

B. Library Generation (Amide/SNAr Coupling)

To create a TYK2 inhibitor, couple Scaffold A to a heteroaromatic core.

  • Core Selection: 2,4-dichloropyrimidine.

  • Coupling: Dissolve 2,4-dichloropyrimidine (1.0 eq) and Scaffold A (1.0 eq) in n-butanol.

  • Conditions: Add DIPEA (2.0 eq). Heat to 110°C for 12h.

  • Purification: The aniline amine preferentially attacks the C4 position of the pyrimidine due to sterics and electronics. Purify via HPLC.

Biochemical Validation (Protocol)

Objective: Determine the IC50 of the synthesized compound against TYK2 and JAK2 to establish an initial selectivity window.

Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

Reagents:

  • Recombinant Human TYK2 and JAK2 (catalytic domains).

  • Alexa Fluor® 647-labeled Tracer (ATP competitive).

  • Europium-labeled anti-tag antibody.

Protocol:

  • Compound Prep: Prepare a 10-point dose-response curve of the inhibitor in DMSO (Top concentration 10 µM, 3-fold dilution).

  • Plate Setup: Dispense 50 nL of compound into a 384-well low-volume white plate.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mixture (optimized to 2 nM Kinase). Incubate 15 min.

  • Tracer Addition: Add 5 µL of Tracer (at

    
     concentration).
    
  • Incubation: Incubate 60 min at Room Temperature (RT).

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340nm, Em: 665nm/615nm).

Data Analysis: Calculate the TR-FRET ratio (665/615). Fit data to a sigmoidal dose-response equation:



Cellular Selectivity Assays (Critical Step)

Biochemical selectivity often does not translate to cellular selectivity due to differences in ATP Km and intracellular concentrations. This is the go/no-go step.

Assay A: TYK2-Dependent (IL-12 Pathway)[8]
  • Cell Line: Human PBMCs (Peripheral Blood Mononuclear Cells) or NK-92 cells.

  • Stimulus: IL-12 (10 ng/mL).

  • Readout: pSTAT4 (Tyr693).

Assay B: JAK2-Dependent (GM-CSF Pathway)[2]
  • Cell Line: Human PBMCs or TF-1 cells.

  • Stimulus: GM-CSF (10 ng/mL).

  • Readout: pSTAT5 (Tyr694).

Unified Flow Cytometry Protocol (Phospho-Flow):

  • Seeding: Plate 200,000 cells/well in 96-well V-bottom plates.

  • Treatment: Incubate with inhibitor (dose-response) for 1 hour at 37°C.

  • Stimulation: Add cytokine (IL-12 or GM-CSF) for 15 minutes.

  • Fixation: Add pre-warmed Lyse/Fix Buffer (BD Phosflow™) for 10 min at 37°C.

  • Permeabilization: Permeabilize with Perm Buffer III (cold methanol) for 30 min on ice.

  • Staining: Stain with anti-pSTAT4-PE (for IL-12) or anti-pSTAT5-Alexa647 (for GM-CSF).

  • Acquisition: Analyze Mean Fluorescence Intensity (MFI) via Flow Cytometry.

Data Interpretation & Expected Results

A successful lead utilizing Scaffold A should demonstrate high potency against TYK2 and low potency against JAK2.

Table 1: Target Product Profile (TPP) Criteria

ParameterAssayPassing CriteriaRationale
Potency TYK2 Biochemical IC50< 10 nMHigh affinity binding.
Selectivity JAK2 Biochemical IC50> 100 nM>10x window (Biochem).
Cell Potency IL-12 induced pSTAT4< 100 nMCellular permeability & target engagement.
Safety GM-CSF induced pSTAT5> 2,000 nMCritical: >20x window to avoid neutropenia.

Figure 2: Screening Workflow Decision Tree

Workflow Synth Synthesize Scaffold A Derivatives Biochem Biochem Screen (TYK2 vs JAK2) Synth->Biochem Cell Cellular Assay (PBMC pSTAT) Biochem->Cell Selectivity > 10x Discard Discard Biochem->Discard Selectivity < 10x Lead Lead Candidate Cell->Lead Spars GM-CSF Cell->Discard Hits GM-CSF

Caption: Step-wise filtration logic to ensure only JAK2-sparing compounds progress.

References

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry.[8] Link

  • Nimbus Therapeutics. (2016). Discovery of NDI-031407, a highly potent and selective TYK2 inhibitor.[5][7] ACR Meeting Abstracts. Link

  • Ferreira, S. B., et al. (2019). JAK Kinase Inhibitors: An Overview of the Patent Literature (2013–2019). Expert Opinion on Therapeutic Patents.[8] Link

  • Chrencik, J. E., et al. (2010). Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6. Journal of Molecular Biology. Link

  • BenchChem. (2025). Comparative Analysis of JAK Inhibitor Selectivity: A Guide for Researchers.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separating 1-Methyl and 2-Methyl Triazole Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 1-methyl and 2-methyl triazole isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the challenges of this specific separation. As Senior Application Scientists, we understand that separating closely related positional isomers is a frequent and critical challenge in synthesis and purification workflows.[1][2] This resource provides direct answers and troubleshooting strategies to empower you to achieve baseline separation and high-purity fractions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategy and theory behind separating methylated triazole isomers.

Q1: Why is the separation of 1-methyl and 2-methyl triazole isomers so challenging?

A1: The primary challenge lies in the subtle structural differences between the isomers. 1-methyl and 2-methyl triazoles are constitutional isomers with the same molecular formula and weight.[3] The main distinction is the position of the methyl group on the triazole ring, which results in only a slight difference in their overall polarity and dipole moment.[4] In chromatography, separation is based on the differential partitioning of analytes between the stationary phase and the mobile phase.[5] Because these isomers have very similar physical and chemical properties, they interact with the chromatographic media in a nearly identical manner, making them difficult to resolve.[6]

Q2: What is the most effective initial chromatographic strategy: Normal-Phase, Reversed-Phase, or HILIC?

A2: The choice of chromatographic mode is critical and depends on the polarity of the triazole core and any other functional groups on the molecule.

  • Normal-Phase Chromatography (NPC): This is often the most successful starting point. NPC utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[7] Since the triazole ring is inherently polar due to its nitrogen atoms, it will interact strongly with the polar stationary phase. The subtle differences in the dipole moment caused by the methyl group's position can be effectively exploited with a carefully optimized non-polar mobile phase to achieve separation.[8]

  • Reversed-Phase Chromatography (RPC): This is the most common HPLC mode but can be problematic for these isomers.[9] Using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile), the highly polar triazole isomers may exhibit very weak retention, often eluting together near the solvent front (void volume).[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative if RPC fails. It uses a polar stationary phase (similar to NPC) but with a partially aqueous mobile phase (high organic content).[9] This technique is specifically designed for polar analytes that are poorly retained in reversed-phase, making it a strong candidate for separating triazole isomers.

A logical workflow for selecting your chromatographic mode is essential for efficient method development.

start Start: Isomer Mixture tlc Run TLC with Silica Gel (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc check_rf Evaluate Rf Values tlc->check_rf good_sep Good Separation on TLC (ΔRf > 0.1) check_rf->good_sep Yes poor_sep Poor or No Separation (ΔRf ≈ 0) check_rf->poor_sep No npc Develop Normal-Phase Column Method good_sep->npc rpc_hilc Consider RP or HILIC poor_sep->rpc_hilc

Caption: Initial method development workflow.

Q3: How do I select the best stationary phase (column) for this separation?

A3: Your choice of stationary phase is the most critical factor for achieving selectivity between the isomers.

  • For Normal-Phase:

    • Standard Silica Gel: This is the workhorse for separating regioisomers of N-alkylated triazoles and is the recommended starting point.[8] Its surface silanol groups provide strong hydrogen bonding sites, which can differentiate the accessibility of the nitrogen lone pairs in the two isomers.

    • Alumina (Neutral or Basic): If silica (which is slightly acidic) causes peak tailing or degradation, alumina can be a good alternative.

  • For Reversed-Phase/HILIC:

    • Phenyl-Hexyl Phases: These columns offer alternative selectivity to standard C18 phases. The phenyl groups can induce π-π interactions with the aromatic triazole ring. The different electron density distributions of the 1-methyl and 2-methyl isomers can lead to differential π-π stacking, enabling separation.[10]

    • Polar-Embedded or Polar-Endcapped Phases: These RP columns are designed to retain polar compounds better than traditional C18 columns and are more stable in highly aqueous mobile phases.[9]

    • Dedicated HILIC Phases: Columns with bare silica, amide, or diol functional groups are excellent for HILIC mode, providing the polar surface needed for hydrophilic partitioning.

Q4: What is a good starting point for mobile phase development?

A4: Mobile phase optimization is an iterative process, best guided by initial scouting with Thin Layer Chromatography (TLC).[7]

  • Start with TLC: Use silica gel TLC plates to screen various solvent systems. This is a rapid and inexpensive way to find a mobile phase that provides a good retention factor (Rf) and, most importantly, shows some separation between the isomer spots.[5]

  • Normal-Phase Solvents:

    • Begin with a binary mixture of a non-polar solvent and a polar modifier. Good starting points include:

      • n-Hexane / Ethyl Acetate (e.g., start at 90:10 and move towards 50:50)

      • Dichloromethane / Methanol (e.g., start at 99:1 and move towards 95:5)

    • The goal is to find a composition where the target isomers have an Rf value between 0.2 and 0.5, with the largest possible difference in Rf (ΔRf) between them.[5]

  • Reversed-Phase Solvents:

    • Start with a simple gradient of Water and Acetonitrile or Methanol.

    • Adding a small amount of acid (0.1% formic acid) is often necessary to improve peak shape by suppressing the interaction of the basic nitrogen atoms with residual silanols on the stationary phase.[11]

Chromatographic ModeStationary PhaseRecommended Starting Mobile PhaseKey Principle
Normal-Phase (NPC) Silica Gel (Standard)n-Hexane / Ethyl Acetate (gradient)Separation based on polar interactions (hydrogen bonding) with the silica surface.[7]
Reversed-Phase (RPC) Phenyl-HexylWater (0.1% Formic Acid) / Acetonitrile (gradient)Utilizes alternative selectivity through π-π interactions between the column and triazole rings.[10]
HILIC Bare Silica or Amide95:5 Acetonitrile / Water (with buffer, e.g., 10mM Ammonium Formate)Partitioning of polar isomers into a water-enriched layer on the stationary phase surface.[9]
Table 1: Recommended starting conditions for method development.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your separation experiments.

Problem: My isomers are co-eluting or show very poor resolution (Rs < 1.0).

Cause: This is the most common issue and stems from insufficient selectivity between the two isomers under the current chromatographic conditions. The mobile phase is likely not optimal, or the stationary phase is not capable of differentiating the analytes.

Solutions:

  • Optimize the Mobile Phase (Isocratic vs. Gradient):

    • Action: If using an isocratic (single solvent composition) mobile phase, switch to a very shallow gradient. For normal-phase, this could be a slow increase from 10% to 30% ethyl acetate in hexane over 20-30 column volumes.

    • Causality: A shallow gradient slowly increases the mobile phase strength, allowing more time for the isomers to interact with the stationary phase. This amplifies small differences in affinity, which can significantly improve resolution.[12]

  • Change Mobile Phase Modifier:

    • Action: If you are using ethyl acetate as the polar modifier in normal-phase, try switching to a different solvent like isopropanol or a ternary mixture (e.g., hexane/dichloromethane/methanol).

    • Causality: Different polar modifiers have different hydrogen bonding capabilities (acceptor/donor properties). Changing the modifier alters the nature of the competition for the stationary phase binding sites, which can dramatically change selectivity.

  • Switch the Stationary Phase:

    • Action: If extensive mobile phase optimization on silica gel fails, switch to a column with a different selectivity mechanism, such as a phenyl-based column in reversed-phase mode.[10]

    • Causality: If separation cannot be achieved by exploiting differences in polarity (the basis of silica chromatography), an alternative interaction mechanism is needed. Phenyl columns leverage π-π interactions, which are governed by the electron distribution of the aromatic triazole ring—a property that is distinct for each isomer.

  • Adjust the Temperature:

    • Action: Decrease the column temperature (e.g., from 30°C to 15°C).

    • Causality: Lowering the temperature often increases retention and can improve resolution for some separations, as the thermodynamics of adsorption for each isomer may be affected differently.[13] This effect must be determined empirically.

start Problem: Co-elution (Rs < 1.0) q1 Are you using an isocratic mobile phase? start->q1 s1 Implement a very shallow gradient q1->s1 Yes q2 Have you tried different mobile phase modifiers? q1->q2 No end Resolution Improved s1->end s2 Switch modifier (e.g., EtOAc -> IPA) q2->s2 No q3 Are you using a standard silica/C18 column? q2->q3 Yes s2->end s3 Change stationary phase (e.g., to Phenyl or HILIC) q3->s3 Yes s3->end

Caption: Decision tree for troubleshooting co-elution.

Problem: My peaks are exhibiting significant tailing.

Cause: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase. For basic compounds like triazoles, the primary culprits are the acidic silanol groups on the surface of silica gel.[9][11] Other causes include column contamination or sample overload.

Solutions:

  • Add a Mobile Phase Modifier (Normal-Phase):

    • Action: Add a small amount (0.1% - 0.5%) of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.

    • Causality: The basic modifier will preferentially bind to the active, acidic silanol sites on the silica. This effectively masks these sites from the triazole analytes, preventing the strong secondary interactions that lead to tailing and resulting in more symmetrical peaks.

  • Check for Sample Overload:

    • Action: Dilute your sample 10-fold and re-inject.

    • Causality: Injecting too much mass onto the column can saturate the stationary phase, leading to poor peak shape.[11] If the peak shape improves upon dilution, you have identified sample overload as the issue.

  • Ensure Proper Sample Solvent:

    • Action: Dissolve your sample in the initial mobile phase whenever possible. Avoid using a solvent that is much stronger than your mobile phase.[12]

    • Causality: Injecting in a strong solvent causes the sample band to spread out at the head of the column before the separation begins, leading to broad and often misshapen peaks.[12]

Problem: My results are not reproducible; retention times are shifting between runs.

Cause: Shifting retention times point to an unstable chromatographic system. This is often due to insufficient column equilibration, changes in mobile phase composition over time (e.g., evaporation of a volatile component), or temperature fluctuations.[14]

Solutions:

  • Ensure Complete Column Equilibration:

    • Action: Before starting your run sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. This is especially critical for HILIC and when switching between different mobile phases.

    • Causality: The stationary phase needs to fully equilibrate with the mobile phase to provide a stable and consistent surface for interaction. Incomplete equilibration is a major source of non-reproducible results.

  • Use Fresh Mobile Phase:

    • Action: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent the selective evaporation of more volatile components (e.g., hexane or dichloromethane).

    • Causality: A small change in the solvent ratio can lead to significant shifts in retention time, especially when separating closely eluting isomers.

  • Control the Column Temperature:

    • Action: Use a column thermostat to maintain a constant temperature.

    • Causality: Retention in liquid chromatography is temperature-dependent. Even small fluctuations in ambient lab temperature can cause retention times to drift, compromising reproducibility.[13]

References

  • The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. (n.d.). SciSpace. Retrieved from [Link]

  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. (2001). PubMed. Retrieved from [Link]

  • Enantiomer separation of triazole fungicides by high-performance liquid chromatography. (2009). Chirality. Retrieved from [Link]

  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

  • Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. (2011). PubMed. Retrieved from [Link]

  • Bioanalytical Method Development: Isomers. (2024). BioPharma Services. Retrieved from [Link]

  • Development of New Stereoisomeric Drugs. (1992). FDA. Retrieved from [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. Retrieved from [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (n.d.). Google Patents.
  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2025). ResearchGate. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved from [Link]

  • Isomer Isolation Leads Researchers To More Effective Psychiatric Drugs. (2001). Psychiatry Online. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved from [Link]

  • Studies on Methylated 1,2,3-Triazoles. IV. (1967). Amanote Research. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). MDPI. Retrieved from [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. Retrieved from [Link]

  • Diagnosing Chromatography Problems & Troubleshooting. (n.d.). Shimadzu. Retrieved from [Link]

  • Separation of alkylated 1,2,4-triazole in solution. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. Retrieved from [Link]

  • Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • The electronic states of 1,2,4-triazoles. (2012). AIP Publishing. Retrieved from [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). Iraqi National Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Purification & Isolation of 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the isolation and purification of 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., JAK inhibitors like Deucravacitinib analogs) and other bioactive scaffolds.

The primary challenges with this intermediate are regioisomer contamination (N1- vs. N2-methylation), high polarity leading to poor extraction efficiency, and transition metal retention (if synthesized via Pd-catalyzed coupling or reduction).

Module 1: The Regioisomer Challenge (N1 vs. N2)

The Problem: Methylation of the 1,2,4-triazole ring is rarely 100% regioselective. You likely have a mixture of the desired N1-methyl isomer (usually the major product, ~9:1 ratio) and the N2-methyl impurity.

Diagnostic Check: Before purification, run a 1H NMR in DMSO-d6.

  • N1-methyl (Target): Methyl singlet typically appears around 3.9 – 4.0 ppm .

  • N2-methyl (Impurity): Methyl singlet is often shifted downfield, around 4.1 – 4.2 ppm (due to symmetry and electronic environment differences).

Protocol A: Chromatographic Separation

Best for: Small scale (<5g) or difficult mixtures.

Due to the high polarity of the triazole-aniline moiety, standard Hexane/EtOAc gradients often cause "streaking" or fail to elute the compound.

ParameterRecommendationMechanism/Reasoning
Stationary Phase Silica Gel (40–63 µm)Standard phase; amine-functionalized silica can reduce tailing.
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic core.
Mobile Phase B Methanol (MeOH) + 1% NH₄OHMeOH provides polarity; Ammonia is critical to deprotonate the aniline/triazole surface interactions, sharpening the peak shape.
Gradient 0% → 10% B over 20 CVSlow gradient required to separate the close-running N1/N2 isomers.
TLC Visualization UV (254 nm) & Iodine StainAnilines stain rapidly with Iodine.
Protocol B: Selective Recrystallization

Best for: Scale-up (>10g).

The N1-isomer is typically more crystalline and less soluble in protic solvents than the N2-isomer.

  • Solvent System: Ethanol/Water (3:1) or Isopropanol (IPA).

  • Procedure:

    • Dissolve crude solid in refluxing Ethanol (minimal volume).[1]

    • Add hot water dropwise until slight turbidity persists.

    • Add just enough Ethanol to clear the solution.

    • Critical Step: Cool slowly to room temperature with gentle stirring. Rapid cooling traps the N2 isomer.

    • Chill to 0–4°C for 2 hours before filtration.

Module 2: Extraction & Workup Troubleshooting

The Problem: The molecule contains a basic aniline (pKa ~4.6) and a weakly basic triazole. It is amphoteric and highly polar, often leading to it "oiling out" or remaining in the aqueous layer during extraction.

Workflow: The "pH Sweet Spot" Extraction

The goal is to neutralize the aniline to its free base form without protonating the triazole ring, maximizing organic solubility.

ExtractionLogic cluster_tips Pro-Tip: Avoid pH > 11 Start Crude Reaction Mixture (Acidic/Neutral) CheckPH Check pH Start->CheckPH Adjust Adjust pH to 8.0 - 9.0 (Use Sat. NaHCO3 or Na2CO3) CheckPH->Adjust If pH < 7 Extract Solvent Choice: 10% MeOH in DCM or EtOAc/THF (3:1) Adjust->Extract Wash Brine Wash (Critical for salting out) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Warning High pH (>11) may deprotonate triazole N-H (if unmethylated impurity) making it water soluble.

Caption: Optimization of liquid-liquid extraction based on pKa modulation.

Troubleshooting "Emulsions": If an emulsion forms (common with anilines):

  • Add solid NaCl to saturate the aqueous layer.

  • Filter the entire biphasic mixture through a pad of Celite. The emulsion is often stabilized by microscopic particulates.

Module 3: Catalyst Scavenging (Pd Removal)

If your intermediate was generated via Suzuki coupling or Nitro reduction (Pd/C) , trace Palladium will chelate to the triazole nitrogens, resulting in a grey/brown solid and potential toxicity issues.

Scavenging Protocol:

  • Dissolution: Dissolve the crude aniline in THF or MeOH (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea based) resins at 10–20 wt% relative to the substrate.

    • Alternative (Chemical): Add activated charcoal (10 wt%) and heat to 50°C for 1 hour.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or Celite pad.

  • Result: The filtrate should be clear/yellow, not grey.

Frequently Asked Questions (FAQs)

Q1: My product is a sticky oil that won't crystallize. What now?

  • A: This is common for triazole anilines containing residual solvent.

    • Dissolve the oil in a small amount of DCM.

    • Add excess Hexane or MTBE until cloudy.

    • Sonicate the flask.

    • Rotovap slowly. The "trituration" effect often induces solidification.

Q2: Can I use acid-base extraction to purify this?

  • A: Use caution. While you can protonate the aniline (using 1M HCl) to pull it into water and wash away non-basic impurities, the triazole ring is acid-sensitive at high temperatures or high concentrations. Keep acid washes cold (0°C) and brief to avoid degradation.

Q3: The N1/N2 isomers are overlapping on my TLC. How do I improve resolution?

  • A: Switch your TLC solvent system. If MeOH/DCM fails, try Acetone/DCM (1:1) or EtOAc/EtOH (9:1) . The different dipole interactions of acetone often discriminate better between triazole regioisomers.

References

  • Regioselectivity of Triazole Methylation:Tetrahedron Letters, 2000, 41, 1297.
  • Purification of Triazole-Aniline Intermediates (Deucravacitinib context): Google Patents, CN114989103B. "Preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline." Link

  • General Recrystallization of Anilines: BenchChem Technical Support, "Recrystallization of Substituted Anilines." Link

  • Triazole Physicochemical Properties: National Institutes of Health (PMC), "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Link

Sources

Technical Support Center: Solubility Optimization for Triazole-Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: TA-SOL-001 Subject: Overcoming precipitation, aggregation, and bioavailability issues in biological assays.

Mission Statement

You are likely here because your triazole-aniline lead compounds are failing in biological assays—not due to a lack of potency, but due to poor physicochemical behavior. This guide addresses the specific liabilities of the triazole-aniline chemotype : the high lattice energy of triazole stacking combined with the neutrality of anilines at physiological pH.

This is not a generic solubility guide. It is a targeted troubleshooting system designed to salvage your data.

Module 1: The "Crash-Out" Phenomenon (Dilution Shock)

The Problem: Your compound dissolves in 100% DMSO (10mM) but precipitates immediately upon dilution into PBS or media, even at low concentrations (e.g., 10µM).

The Mechanism: This is a thermodynamic event driven by the exothermic hydration of DMSO . When you add a DMSO stock to water, the DMSO molecules preferentially hydrogen-bond with water, stripping the solvation shell away from your hydrophobic drug. This creates a transient state of massive supersaturation, leading to rapid nucleation and crystal growth.

Visualizing the Failure Mode:

precipitation_mechanism Stock DMSO Stock (Solvated Drug) Mix Rapid Mixing with Buffer Stock->Mix Shock Dilution Shock (DMSO hydrates water) Mix->Shock Exothermic Reaction Nucleation Nucleation (Supersaturation) Shock->Nucleation Loss of Solvent Shell Precip Precipitation (Assay Failure) Nucleation->Precip Crystal Growth

Figure 1: The kinetic pathway of compound precipitation during stock dilution.

Troubleshooting Protocol: The "Intermediate Shift" Do not dilute directly from 10mM stock to assay buffer.

  • Step 1: Dilute 10mM DMSO stock into 100% DMSO to create a secondary stock (e.g., 1mM).

  • Step 2: Dilute this secondary stock into an intermediate solvent mix (e.g., 50% DMSO / 50% Water ) before the final dilution into media.

    • Why? This reduces the "hydration shock" energy spike.

  • Step 3: Perform the final dilution into pre-warmed (37°C) media with rapid vortexing.

Module 2: The Aniline pH Trap

The Problem: Users often attempt to solubilize anilines by adjusting pH, but the compound remains insoluble in the assay.

Expert Insight: Anilines typically have a pKa between 3.0 and 5.0 .

  • At pH 2.0: They are protonated (cationic) and soluble.

  • At pH 7.4 (Assay): They are 99.9% neutral .

  • The Trap: You cannot use pH manipulation to solubilize typical anilines in biological assays because the required acidity (pH < 4) is incompatible with cell viability and enzymatic function.

Data: Ionization States of Aniline (pKa ~4.6)

pH Environment% Ionized (Soluble)% Neutral (Insoluble)Assay Compatibility
pH 2.0 (Stomach/Acid)~99.7%~0.3%Toxic to cells
pH 4.6 (pKa)50%50%Unstable
pH 7.4 (Plasma/Media)< 0.2% > 99.8% Standard

The Solution: Stop fighting the pH. If your scaffold relies on the aniline for H-bonding in the active site, you must rely on excipients (Module 4) rather than ionization to keep it in solution.

Module 3: False Positives & Aggregation (The "Promiscuous Inhibitor")

The Problem: Your compound shows activity against unrelated targets (e.g., GPCRs, Kinases, and Proteases) with a flat structure-activity relationship (SAR).

The Mechanism: Triazole-aniline compounds are prone to forming colloidal aggregates (micelles) at concentrations as low as 1-5µM. These colloids sequester enzymes, causing false inhibition. This is the #1 cause of wasted resources in triazole drug discovery.

Diagnostic Workflow: The Detergent Test

aggregation_logic Start Compound shows Inhibition (IC50) AddDet Add 0.01% Triton X-100 (or Tween-80) Start->AddDet Check Re-run Assay AddDet->Check ResultA IC50 Unchanged Check->ResultA ResultB IC50 Increases >10x (Potency Loss) Check->ResultB ConclusionA True Binder ResultA->ConclusionA ConclusionB False Positive (Colloidal Aggregator) ResultB->ConclusionB

Figure 2: Decision matrix for identifying colloidal aggregation artifacts.

Protocol: Critical Aggregation Concentration (CAC) Determination via DLS Use Dynamic Light Scattering (DLS) to define the safe working range.

  • Preparation: Prepare filtered buffer (PBS, pH 7.4).

  • Sample: Prepare compound series (100µM down to 0.1µM) in buffer (keep DMSO constant at 1%).

  • Measurement: Measure scattering intensity (kcps) and Radius (Rh).

  • Analysis:

    • Monomeric: Low scattering, Rh < 2nm.

    • Aggregate: Sudden spike in scattering intensity, Rh > 50nm.

    • The Cutoff: The concentration where scattering spikes is your CAC .[1] Never run biological assays above this concentration.

Module 4: Formulation Strategies

The Problem: You need to dose at 50µM, but the CAC is 10µM.

The Solution: Use Cyclodextrins .[2][3][4] Unlike cosolvents (DMSO/Ethanol) which are toxic to cells above 1%, cyclodextrins (specifically HP-


-CD) encapsulate the lipophilic triazole-aniline core, shielding it from water without affecting the assay (usually).

Formulation Recipe for Cell Assays:

  • Stock: Prepare 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in PBS.
  • Compound: Dissolve compound in 100% DMSO at 100x concentration.

  • Complexation: Add DMSO stock to the HP-

    
    -CD solution with vigorous vortexing/sonication for 30 mins.
    
  • Dilution: Dilute this complex into cell media.

    • Target: Final HP-

      
      -CD concentration in assay should be < 0.5% to avoid cholesterol depletion from cell membranes.
      
References
  • Shoichet, B. K. (2004). "Screening in a spirit of haunting." Drug Discovery Today. Discusses the mechanism of colloidal aggregation and false positives.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Covers the "DMSO shock" and precipitation kinetics.[5]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    
    -CD for solubility. 
    
  • Feng, B. Y., et al. (2005).[6][7] "Small-molecule aggregates inhibit amyloid polymerization." Nature Chemical Biology.[6] Establishes the DLS and detergent protocols for identifying aggregators.

  • Manallack, D. T. (2007).[8] "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry. Provides data on aniline pKa ranges and ionization at physiological pH.

Sources

Technical Support Center: Recrystallization Solvents for High-Purity 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the selection and use of recrystallization solvents for achieving high-purity 1,2,4-triazole compounds.

Introduction to Recrystallization of 1,2,4-Triazole Derivatives

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including well-known antifungal agents.[1][2] Achieving high purity of these derivatives is paramount for ensuring their safety and efficacy. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including 1,2,4-triazole derivatives.[3] The principle of recrystallization lies in the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

This guide will walk you through the critical aspects of selecting an appropriate solvent system, provide detailed protocols, and offer solutions to common challenges encountered during the recrystallization of 1,2,4-triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for 1,2,4-triazole derivatives?

A1: An ideal solvent for recrystallizing 1,2,4-triazole derivatives should possess the following characteristics:

  • Significant solubility differential: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Inertness: The solvent should not react with the 1,2,4-triazole derivative.

  • Appropriate boiling point: The boiling point of the solvent should be high enough to provide a sufficient temperature gradient for recrystallization but not so high that it becomes difficult to remove from the purified crystals.

  • Impurity solubility: The impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).

  • Ease of removal: The solvent should be volatile enough to be easily removed from the crystals after filtration.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Q2: My 1,2,4-triazole derivative is soluble in most common organic solvents even at room temperature. What should I do?

A2: If your compound is highly soluble in many solvents, finding a single suitable solvent for recrystallization can be challenging. In such cases, a mixed-solvent system (also known as a solvent-antisolvent system) is often effective. This involves dissolving your compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (the antisolvent) in which it is sparingly soluble, until the solution becomes turbid. The goal is to create a solvent mixture where the compound's solubility is significantly reduced upon cooling.

Q3: How do I choose a suitable mixed-solvent system for my 1,2,4-triazole derivative?

A3: A good mixed-solvent pair consists of two miscible solvents with different polarities. For polar 1,2,4-triazole derivatives, a common approach is to dissolve the compound in a polar "good" solvent like ethanol, methanol, or acetone, and then add a non-polar "poor" solvent like hexane, heptane, or toluene as the antisolvent. Conversely, for less polar derivatives, you might use a non-polar "good" solvent and a polar "poor" solvent.

Q4: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a very high degree. To prevent this, you can:

  • Use a lower-boiling solvent.

  • Use a larger volume of solvent to avoid excessive supersaturation.

  • Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

  • Add a seed crystal to induce crystallization at a higher temperature.

Q5: How can I remove colored impurities from my 1,2,4-triazole derivative?

A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored impurities. However, it's crucial to use it sparingly as it can also adsorb your product, leading to a lower yield. After treatment with activated charcoal, the solution should be hot filtered to remove the charcoal before allowing it to cool and crystallize.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during the recrystallization of 1,2,4-triazole derivatives.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too slow, or the final temperature is not low enough. 3. The compound has formed a supersaturated solution.1. Evaporate some of the solvent to concentrate the solution and try cooling again. 2. Cool the solution in an ice bath or even a freezer (if the solvent's freezing point allows). 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the compound.
The yield of crystals is very low. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. The compound is more soluble in the cold solvent than anticipated. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by evaporating some solvent and cool again to recover more product. 2. Choose a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. 3. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly to prevent cooling and crystallization in the funnel.
The purified crystals are not pure enough. 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent did not effectively separate the compound from the impurities. 3. The crystals were not washed properly after filtration.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Perform a second recrystallization with a different solvent system. 3. Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
The compound precipitates as a fine powder instead of well-defined crystals. 1. The solution was cooled too quickly. 2. The solution was highly supersaturated.1. Allow for slower cooling. You can insulate the flask to slow down the rate of cooling. 2. Use a slightly larger volume of solvent to reduce the level of supersaturation.

Data Presentation: Solvent Selection for 1,2,4-Triazole Derivatives

The choice of solvent is critical for successful recrystallization. The polarity of the solvent plays a significant role in its ability to dissolve a given 1,2,4-triazole derivative. As a general rule, "like dissolves like." Polar 1,2,4-triazole derivatives will be more soluble in polar solvents, while non-polar derivatives will be more soluble in non-polar solvents.

Table 1: Common Recrystallization Solvents for 1,2,4-Triazole Derivatives
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar and salt forms of 1,2,4-triazoles.[4]
EthanolHigh78A versatile and commonly used solvent for a wide range of 1,2,4-triazole derivatives. Often used in combination with water.[3]
MethanolHigh65Similar to ethanol but more volatile. Good for polar compounds.[5]
IsopropanolMedium82A good alternative to ethanol, with a slightly higher boiling point.[6]
AcetoneMedium56A good solvent for many organic compounds, but its low boiling point can sometimes be a disadvantage.
Ethyl AcetateMedium77A moderately polar solvent, often used for compounds with intermediate polarity.
DichloromethaneLow40A good solvent for less polar compounds, but its high volatility requires careful handling.
TolueneLow111A non-polar aromatic solvent, useful for less polar derivatives.
Hexane/HeptaneLow69/98Non-polar solvents, often used as anti-solvents in mixed-solvent systems.
N,N-Dimethylformamide (DMF)High153A highly polar aprotic solvent, can dissolve a wide range of compounds. Its high boiling point can make it difficult to remove.[5]
Table 2: Quantitative Solubility of 3-Amino-1,2,4-triazole in Various Organic Solvents

The following table presents the mole fraction solubility (x₁) of 3-amino-1,2,4-triazole in ten different organic solvents at various temperatures. This data can serve as a valuable starting point for selecting a suitable recrystallization solvent for this specific derivative and for structurally similar compounds.[7]

Temperature (K)Methanol (x₁ * 10³)Ethanol (x₁ * 10³)n-Propanol (x₁ * 10³)Isopropanol (x₁ * 10³)Ethyl Acetate (x₁ * 10³)Acetone (x₁ * 10³)Acetonitrile (x₁ * 10³)1,4-Dioxane (x₁ * 10³)N-Methyl-2-pyrrolidone (x₁ * 10³)2-Butanone (x₁ * 10³)
283.1523.5414.879.856.541.236.871.024.3245.673.21
288.1527.8917.6511.787.981.568.231.345.1253.213.98
293.1532.6720.8714.019.671.989.871.766.0161.544.87
298.1538.0124.5616.5611.652.4511.782.237.0270.875.98
303.1543.9828.7819.4513.983.0113.982.788.1581.347.23
308.1550.6733.5422.7816.673.6716.543.459.4392.988.65
313.1558.1238.8926.5619.784.4519.454.2310.87105.8710.23
318.1566.4544.8730.8723.345.3422.785.1212.45119.9812.01

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a 1,2,4-Triazole Derivative

This protocol outlines a general procedure for recrystallizing a 1,2,4-triazole derivative from a single solvent.

Materials:

  • Crude 1,2,4-triazole derivative

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude 1,2,4-triazole derivative in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent, enough to create a slurry. Heat the mixture to the solvent's boiling point with gentle stirring.

  • Addition of Hot Solvent: Continue adding the hot solvent dropwise until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent required for complete dissolution to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a few minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization of a 1,2,4-Triazole Derivative

This protocol is for situations where a single suitable solvent cannot be found.

Materials:

  • Crude 1,2,4-triazole derivative

  • "Good" solvent (high solubility)

  • "Poor" solvent (low solubility)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution in "Good" Solvent: Dissolve the crude 1,2,4-triazole derivative in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears. The solution is now saturated at that temperature.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the mixed-solvent system (in the same proportion) for washing the crystals.

Visualization of Key Workflows

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude 1,2,4-Triazole Derivative solubility_test Perform Solubility Tests (Small Scale) start->solubility_test single_solvent Single Solvent System solubility_test->single_solvent good_solubility Good Solubility in Hot Solvent? Poor Solubility in Cold Solvent? single_solvent->good_solubility mixed_solvent Mixed-Solvent System find_good_solvent Find a 'Good' Solvent (High Solubility) mixed_solvent->find_good_solvent yes Yes good_solubility->yes no No good_solubility->no select_solvent Select Solvent for Recrystallization yes->select_solvent no->mixed_solvent end Proceed to Recrystallization select_solvent->end find_poor_solvent Find a Miscible 'Poor' Solvent (Low Solubility) find_good_solvent->find_poor_solvent select_mixed_system Select Mixed-Solvent System find_poor_solvent->select_mixed_system select_mixed_system->end

Caption: A decision-making workflow for selecting a suitable recrystallization solvent system.

Troubleshooting Recrystallization Issues

This diagram provides a logical flow for troubleshooting common problems encountered during recrystallization.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield oiling_out Compound 'Oiled Out' start->oiling_out impure_product Product is Impure start->impure_product concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate Too Dilute? induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Supersaturated? check_solvent_volume Review Amount of Solvent Used low_yield->check_solvent_volume change_solvent Change Solvent/Solvent System low_yield->change_solvent oiling_out->change_solvent Melting Point < Boiling Point? slow_cooling Ensure Slow Cooling oiling_out->slow_cooling impure_product->slow_cooling Rapid Cooling? proper_washing Wash Crystals with Cold Solvent impure_product->proper_washing Improper Washing? rerun_recrystallization Perform a Second Recrystallization impure_product->rerun_recrystallization Persistent Impurities? concentrate->induce_crystallization recover_from_mother_liquor Recover from Mother Liquor check_solvent_volume->recover_from_mother_liquor

Caption: A troubleshooting decision tree for common recrystallization challenges.

Conclusion

The successful recrystallization of 1,2,4-triazole derivatives is a critical step in obtaining high-purity materials essential for research and drug development. A systematic approach to solvent selection, careful execution of the recrystallization protocol, and a logical approach to troubleshooting are key to achieving the desired outcome. This guide provides a comprehensive resource to assist you in navigating the challenges of purifying these important heterocyclic compounds.

References

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 1-Methyl- and 4-Methyl-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, 1,2,4-triazoles represent a cornerstone heterocyclic scaffold, prized for its broad spectrum of biological activities and versatile chemical properties. The precise structural elucidation of substituted triazoles is paramount for understanding their structure-activity relationships. Among the most fundamental substitutions is methylation, which can occur at either the N1 or N4 position of the 1,2,4-triazole ring, giving rise to distinct isomers with unique physicochemical characteristics. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts of 1-methyl-1,2,4-triazole and 4-methyl-1,2,4-triazole, offering experimental data, mechanistic insights, and practical protocols for their differentiation.

Introduction: The Significance of N-Methylation in 1,2,4-Triazoles

The regiochemistry of N-substitution on the 1,2,4-triazole ring profoundly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities. These factors, in turn, dictate its interaction with biological targets and its performance in materials applications. ¹H NMR spectroscopy is an indispensable tool for unambiguously determining the position of the methyl group. The distinct electronic environments of the N1 and N4 positions lead to characteristic differences in the chemical shifts of both the methyl protons and the protons on the triazole ring.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR chemical shifts for 1-methyl-1,2,4-triazole and 4-methyl-1,2,4-triazole, providing a clear basis for their differentiation.

CompoundSolventMethyl Protons (N-CH₃) δ (ppm)Ring Proton (C3-H) δ (ppm)Ring Proton (C5-H) δ (ppm)
1-Methyl-1,2,4-triazole CDCl₃~3.88~7.95~8.28
4-Methyl-1,2,4-triazole CDCl₃~3.99~8.06~8.06

Note: Chemical shifts are approximate and can vary slightly based on concentration, temperature, and the specific NMR instrument used.

Deciphering the Chemical Shift Differences: An Electronic Perspective

The observed differences in the ¹H NMR spectra of the two isomers are a direct consequence of the distinct electronic environments of the N1 and N4 positions within the 1,2,4-triazole ring.

1-Methyl-1,2,4-triazole:

In the 1-methyl isomer, the methyl group is attached to a nitrogen atom (N1) that is situated between a carbon atom (C5) and another nitrogen atom (N2). The N1 nitrogen is considered more "pyrrole-like." The lone pair of electrons on N1 is significantly involved in the aromatic sextet of the triazole ring. This delocalization results in a slight shielding of the attached methyl group compared to the 4-methyl isomer.

The two ring protons, H3 and H5, are in non-equivalent environments. The proton at the C5 position (H5) is adjacent to two nitrogen atoms (N4 and N1), one of which bears the methyl group. The proton at the C3 position (H3) is adjacent to N2 and N4. This asymmetry leads to two distinct signals for the ring protons, with H5 typically appearing further downfield due to the proximity of the electronegative N4 and the influence of the N1-methyl group.

4-Methyl-1,2,4-triazole:

In the 4-methyl isomer, the methyl group is attached to the N4 nitrogen, which is positioned between the two carbon atoms (C3 and C5). This nitrogen is more "pyridine-like," and its lone pair is generally considered to be more localized and directed away from the ring's π-system. Consequently, the methyl group at the N4 position experiences a slightly different electronic environment, often resulting in a downfield shift compared to the N1-methyl group.

A key distinguishing feature of the 4-methyl isomer is the symmetry of the molecule. The C3-H and C5-H protons are chemically equivalent due to the plane of symmetry passing through the N4-C(methyl) bond. As a result, they resonate at the same chemical shift, producing a single, sharp singlet for the two ring protons.

Below is a diagram illustrating the structural and electronic differences between the two isomers.

G A Weigh Sample (5-10 mg) B Add Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) A->B C Ensure Complete Dissolution B->C D Transfer to NMR Tube C->D E Cap and Label NMR Tube D->E F Acquire ¹H NMR Spectrum E->F G Process and Analyze Data F->G

Technical Guide: Mass Spectrometry Fragmentation Patterns of Triazole-Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Triazole-substituted anilines represent a critical scaffold in modern medicinal chemistry, serving as the pharmacophore in numerous antifungal, anticancer, and antiviral agents.[1] The fusion of the aniline moiety (a primary donor for hydrogen bonding) with a triazole ring (a stable bioisostere of the amide bond) creates unique electronic environments that complicate structural characterization.[2]

For the analytical chemist, these compounds present a dichotomy: the triazole ring is notoriously stable under physiological conditions yet undergoes specific, high-energy fragmentation pathways in the gas phase. This guide provides an in-depth technical comparison of ionization strategies and fragmentation mechanisms, moving beyond basic spectral matching to the causality of ion formation.

Comparative Analysis of Ionization Architectures

Selecting the correct ionization interface is the first step in a self-validating protocol.[2] While Electrospray Ionization (ESI) is the industry standard, it is not always the optimal detector for structural elucidation of isomeric triazoles.

Table 1: Ionization Source Performance Matrix[2]
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Impact (EI)
Primary Mechanism Ion Evaporation / Charge Residue (Soft)Gas-phase proton transfer (Medium-Hard)Electron bombardment (70 eV) (Hard)
Dominant Species

,



, Fragment Ions
Sensitivity (Polar) High (Preferred for bioactive salts)MediumLow (Requires derivatization)
Structural Insight Low (Requires MS/MS or

)
Medium (Thermal degradation possible)High (Fingerprint fragmentation)
Triazole Specifics Preserves weak N-N bonds; ideal for MW determination.[2]Can induce premature thermal loss of

.
Extensive ring shattering; distinguishes isomers via "Ortho Effect".[2]

Expert Insight: For routine quantitation of triazole-anilines in biological matrices (plasma/urine), ESI in positive mode is the gold standard due to the basicity of the aniline nitrogen and the triazole ring. However, for de novo structure identification—particularly when distinguishing between 1,2,3- and 1,2,4-triazole regioisomers—EI (via GC-MS after acetylation) or high-energy CID (Collision-Induced Dissociation) in ESI-MS/MS is required.

Fragmentation Mechanisms: The "Click" Unzipped[2]

The defining characteristic of triazole mass spectrometry is the stability of the aromatic ring versus the lability of the nitrogen-nitrogen bonds under high collision energies.[2]

The Signature Pathway: Retro-1,3-Dipolar Cycloaddition

In 1,2,3-triazole substituted anilines, the most diagnostic fragmentation is the extrusion of molecular nitrogen (


). This is not a random bond break but a retro-1,3-dipolar cycloaddition , reverting the "click" chemistry reaction.
  • Mechanism: The protonated molecular ion

    
     undergoes ring opening to form a diazo-imine intermediate, which rapidly loses 
    
    
    
    (28 Da).
  • Result: Formation of a highly reactive azirine or ketenimine cation.

The Aniline "Ortho Effect"

When the triazole ring is positioned ortho to the aniline amine group, a unique interaction occurs. The proximity allows for a hydrogen transfer (H-shift) from the aniline amino group to the triazole nitrogen prior to fragmentation.[2]

  • Ortho Isomers: Show intense

    
     or cyclization-derived fragments.[2]
    
  • Para/Meta Isomers: Fragmentation is dominated by simple bond cleavages (e.g., cleavage of the linker connecting the rings) without the secondary rearrangement ions.

Visualization: Fragmentation Topology

The following diagram maps the critical dissociation pathways for a generic 1,2,3-triazole substituted aniline.

TriazoleFragmentation Precursor Precursor Ion [M+H]+ DiazoInt Diazo Intermediate (Ring Opening) Precursor->DiazoInt High CE (CID) AnilineLoss Aniline Radical Loss [Triazole Core]+ Precursor->AnilineLoss Linker Cleavage OrthoRearrange Ortho-Rearrangement (H-Transfer) Precursor->OrthoRearrange If Ortho-Substituted Fragment_N2 Azirine/Ketenimine Cation [M+H - 28]+ DiazoInt->Fragment_N2 - N2 (28 Da) CyclicIon Fused Indazole-like Cation [M+H - N2 - H]+ Fragment_N2->CyclicIon Secondary Decay OrthoRearrange->CyclicIon Cyclization

Caption: Figure 1. ESI-MS/MS fragmentation topology of 1,2,3-triazole anilines. The "Loss of N2" (Red) is the diagnostic pathway for the triazole ring, while the "Ortho-Rearrangement" (Green) distinguishes positional isomers.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize matrix effects, the following LC-MS/MS workflow is recommended. This protocol is designed to maximize the detection of the diagnostic fragments described above.

Sample Preparation[2]
  • Standard: Dissolve 1 mg of compound in 1 mL DMSO (Stock). Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Biological Matrix: Protein precipitation using ice-cold Acetonitrile (1:3 v/v). Vortex 30s, Centrifuge 10,000g for 10 min. Inject supernatant.[2]

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spec Mode:

    • Full Scan (Q1): m/z 100–1000 (Purity check).

    • Product Ion Scan (MS2): Select

      
       as precursor.[2]
      
    • Collision Energy (CE): Ramp 10–50 eV.[2] Note: Triazole ring opening typically requires >25 eV.[2]

Visualization: Analytical Workflow

Workflow Sample Sample (Plasma/Solvent) Prep Precipitation (ACN 1:3) Sample->Prep LC LC Separation (C18 Gradient) Prep->LC ESI ESI Source (+4.0 kV) LC->ESI Q1 Q1 Filter [M+H]+ ESI->Q1 CID Collision Cell (N2 Gas, 30eV) Q1->CID Detector Detection Fragment Spectrum CID->Detector

Caption: Figure 2. Integrated LC-ESI-MS/MS workflow for structural characterization.

Case Study Data: Interpreting the Spectra

When analyzing your data, use the following reference table to assign peaks. This data is synthesized from comparative studies of 1,2,3-triazole derivatives.[1][3][4]

Table 2: Diagnostic Ions for Triazole-Anilines (Precursor: m/z 300)
m/z FragmentLoss (Da)InterpretationStructural Significance
300 0

Intact Protonated Molecule.
272 -28

Primary Diagnostic. Confirms 1,2,3-triazole ring.
271 -29

Radical cation often seen in EI or high-energy CID.
180 -120

Cleavage of the aniline moiety.
93 -207

Aniline fragment (common in low mass range).[2]
65 -235

Cyclopentadienyl cation (breakdown of aniline ring).[2]

Note on 1,2,4-Triazoles: If your compound is a 1,2,4-triazole derivative, you will likely not see the dominant -28 Da loss. Instead, look for ring cleavage fragments such as


 (-27 Da) or cleavage at the substituents [1].

References

  • H. I. Kharytonenko et al. (2025).[2][5] LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. 6

  • Interbiotech . (2023).[2] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. PMC. 3[2]

  • Royal Society of Chemistry . Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. 4

  • NIST . Mass Spectrometry of Analytical Derivatives.[7][6][8] 2. “Ortho” and “Para” Effects. 7[2][9]

  • USGS . (2001).[2] Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces. 10[2]

Sources

Safety Operating Guide

4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide outlines the physicochemical rationale, operational protocols, and regulatory requirements for the safe handling and disposal of 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline in a professional laboratory or drug development setting.

As an aniline derivative featuring a nitrogen-rich triazole ring, this compound presents specific toxicological and reactive hazards that dictate strict waste management workflows. Laboratories must prioritize containment, segregation, and licensed destruction over in-house treatment.

Physicochemical Hazard Profile & Causality

To design a self-validating disposal protocol, we must first understand the chemical behavior of the target molecule. 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline combines the systemic toxicity of an aromatic amine with the potential reactivity of a substituted triazole.

  • Toxicity (The Aniline Moiety): Aniline and its derivatives are readily absorbed through the skin, respiratory tract, and gastrointestinal tract. They are known hematotoxins, capable of oxidizing hemoglobin to methemoglobin, leading to systemic hypoxia[1].

  • Reactivity & Incompatibilities: Aniline derivatives react violently with strong oxidizing agents (e.g., perchlorates, peroxides, permanganates, nitrates) and strong acids (e.g., hydrochloric, sulfuric, nitric acids)[1].

  • Environmental Persistence: Aromatic amines are highly toxic to aquatic life and resist standard biological degradation, necessitating high-temperature thermal destruction rather than aqueous discharge[2].

Table 1: Waste Characterization & Disposal Parameters
ParameterSpecification / RequirementRationale / Causality
Primary Hazard Class 6.1 (Poisonous/Toxic)[1]Induces methemoglobinemia; highly skin-permeable.
Chemical Incompatibilities Strong Oxidizers, Strong Acids[1]High risk of exothermic reaction, fire, or explosion.
Spill Absorbent Vermiculite, Dry Sand, Earth[1]Inert materials prevent secondary reactions; combustible absorbents (sawdust) are prohibited.
Final Disposal Method High-Temperature Incineration[2]Ensures complete cleavage of the triazole ring and aromatic amine, preventing environmental contamination.
Analytical Tracking EPA SW-846 Method 8131[3]Gas Chromatography (GC) is the standard for determining aniline derivative concentrations in RCRA wastes[3].

Operational Workflow: Waste Segregation & Containment

The following Graphviz diagram illustrates the logical flow of waste management, ensuring that every step validates the integrity of the next.

G Gen Waste Generation (Solid/Liquid Stream) Seg Hazard Profiling & Segregation (Isolate from Oxidizers/Acids) Gen->Seg Cont Primary Containment (HDPE or Amber Glass) Seg->Cont SecCont Secondary Containment (Ventilated Storage) Cont->SecCont Manifest EHS Manifesting & RCRA Coding SecCont->Manifest Disposal Licensed High-Temp Incineration Manifest->Disposal

Caption: Standard operational workflow for the segregation, containment, and licensed disposal of aniline derivative hazardous waste.

Step-by-Step Methodologies

Protocol A: Routine Waste Collection and Segregation

This protocol ensures that day-to-day laboratory operations do not create reactive bottlenecks in the waste stream.

  • Container Selection: Utilize chemically compatible, leak-proof containers. High-Density Polyethylene (HDPE) or amber glass are required[2]. Causality: Amber glass prevents UV-induced degradation of the aniline derivative, while HDPE provides robust chemical resistance against organic solvents often mixed with the waste.

  • Strict Segregation: Designate a specific waste stream exclusively for aromatic amines and nitrogen heterocycles. Never mix this waste with nitric acid waste, peroxide-forming solvents, or halogenated waste streams unless explicitly profiled by EHS[1][2]. Causality: Mixing with oxidizers lowers the activation energy for violent exothermic reactions.

  • Labeling & Accumulation: Immediately label the container as "Hazardous Waste: Toxic - Contains 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline"[2]. Include the date of first accumulation.

  • Ventilation: Conduct all liquid waste transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particles or vapors[2].

Protocol B: Spill Response and Decontamination

In the event of a breach, immediate containment is required to prevent dermal exposure and facility contamination.

  • Isolation & PPE: Evacuate non-essential personnel. Responders must don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat. If the spill is outside a fume hood and involves volatile solvents, a respirator may be required[1].

  • Inert Absorption: Cover the spill with an inert absorbent such as vermiculite, dry sand, or earth[1]. Causality: Do not use paper towels or sawdust for bulk liquid spills, as the high surface area combined with a combustible matrix increases fire risk.

  • Collection: Sweep the absorbed material using non-sparking tools and deposit it into a sealed, hazardous waste-rated container[1].

  • Chemical Decontamination: Wash the affected surface with an appropriate solvent (e.g., methanol or ethanol) to solubilize residual compound, followed by a thorough wash with soap and water[2]. Causality: Aniline derivatives are poorly soluble in water alone; an alcohol wash is necessary to break the hydrophobic interaction with the surface before aqueous removal.

  • Secondary Waste: All wipes, gloves, and materials used in the cleanup must be bagged, labeled, and disposed of as hazardous waste[2].

Regulatory Compliance and Final Disposal

Under no circumstances should a laboratory attempt to chemically neutralize or treat 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline waste in-house.

  • Manifesting: The waste must be manifested and transferred to a licensed hazardous waste disposal company[2]. Depending on the specific synthetic process that generated the waste, it may fall under specific EPA RCRA hazardous waste codes (e.g., characteristic toxicity or specific F/K codes if derived from specific manufacturing processes)[4].

  • Destruction: The industry standard for the disposal of toxic aromatic amines is high-temperature incineration at a permitted facility[2]. This process ensures the complete thermal breakdown of the triazole and aniline rings into simple, scrubbable gases (CO2, H2O, and NOx), preventing soil and groundwater contamination.

References

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. Western Kentucky University (WKU). Available at:[Link]

  • SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). US Environmental Protection Agency (EPA). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。